molecular formula C19H17Cl2N5OS B10938812 2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol

2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol

Cat. No.: B10938812
M. Wt: 434.3 g/mol
InChI Key: XYWCRYDODDMEHW-LSHDLFTRSA-N
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Description

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyl group, a hydroxybenzaldehyde moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps. The initial step often includes the preparation of 3-ALLYL-2-HYDROXYBENZALDEHYDE, which can be synthesized through the allylation of 2-hydroxybenzaldehyde. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The final step involves the condensation of the triazole derivative with 3,4-dichlorobenzyl chloride under specific reaction conditions to yield the target hydrazone compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The allyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group may yield 3-allyl-2-hydroxybenzoic acid, while reduction may produce 3-allyl-2-hydroxybenzyl alcohol. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. Additionally, the allyl and dichlorobenzyl groups can participate in covalent bonding with target molecules, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-ALLYL-2-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
  • 3-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
  • 3-ETHOXY-4-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE

Uniqueness

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to the presence of both the allyl and dichlorobenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes this compound particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C19H17Cl2N5OS

Molecular Weight

434.3 g/mol

IUPAC Name

2-[(E)-[[3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C19H17Cl2N5OS/c1-2-4-13-5-3-6-14(17(13)27)10-22-24-18-23-19(26-25-18)28-11-12-7-8-15(20)16(21)9-12/h2-3,5-10,27H,1,4,11H2,(H2,23,24,25,26)/b22-10+

InChI Key

XYWCRYDODDMEHW-LSHDLFTRSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=NN2)SCC3=CC(=C(C=C3)Cl)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC2=NC(=NN2)SCC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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